GR Agonist-4 Payload Release Kinetics and Bystander Killing Activity in ADC Format
When conjugated to anti-TNFα antibody and evaluated in ADC format, glucocorticoid receptor agonist-4-based ADCs demonstrate payload release kinetics that enable both target-cell killing and bystander killing of adjacent antigen-negative cells in co-culture models [1]. The DAR 4 purified ADCs (drug-to-antibody ratio of 4) incorporating glucocorticoid receptor agonist-4 as payload showed superior efficacy compared to the parent anti-TNFα antibody alone in a mouse contact hypersensitivity model [1]. This bystander-mediated cytotoxicity represents a key mechanistic differentiator versus free glucocorticoids, which distribute systemically rather than achieving localized high-concentration payload release at the target site [2].
| Evidence Dimension | Efficacy in contact hypersensitivity model |
|---|---|
| Target Compound Data | DAR 4 ADC (agonist-4 payload) superior to parent antibody |
| Comparator Or Baseline | Parent α-TNF antibody (unconjugated) |
| Quantified Difference | Superior efficacy reported (quantitative metrics not specified in publicly available abstract) |
| Conditions | Mouse contact hypersensitivity model; DAR 4 purified ADC |
Why This Matters
For scientists developing targeted immunotherapies, payloads with demonstrated bystander activity in ADC format offer potential therapeutic advantage over non-conjugated approaches.
- [1] McPherson MJ, et al. Design and Development of Glucocorticoid Receptor Modulator Antibody-Drug Conjugates. ACS Publications. 2022. View Source
- [2] McPherson MJ, et al. An anti-TNF-glucocorticoid receptor modulator antibody-drug conjugate for immune-mediated diseases. Science Translational Medicine. 2024. View Source
